2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Brand Name: Vulcanchem
CAS No.: 1306738-34-0
VCID: VC2934541
InChI: InChI=1S/C14H18N6OS/c1-2-8-20-12(9-16-11-6-4-3-5-7-11)18-19-14(20)22-10-13(21)17-15/h2-7,16H,1,8-10,15H2,(H,17,21)
SMILES: C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=CC=C2
Molecular Formula: C14H18N6OS
Molecular Weight: 318.4 g/mol

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

CAS No.: 1306738-34-0

Cat. No.: VC2934541

Molecular Formula: C14H18N6OS

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide - 1306738-34-0

Specification

CAS No. 1306738-34-0
Molecular Formula C14H18N6OS
Molecular Weight 318.4 g/mol
IUPAC Name 2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Standard InChI InChI=1S/C14H18N6OS/c1-2-8-20-12(9-16-11-6-4-3-5-7-11)18-19-14(20)22-10-13(21)17-15/h2-7,16H,1,8-10,15H2,(H,17,21)
Standard InChI Key WRSYYHZTEFEHOF-UHFFFAOYSA-N
SMILES C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=CC=C2
Canonical SMILES C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=CC=C2

Introduction

2-{[4-Allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound featuring a triazole ring, an allyl group, and a hydrazide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with triazole derivatives, such as antimicrobial and antifungal properties.

Synthesis Methods

The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multi-step reactions. While specific synthesis routes for this compound are not detailed in the available literature, general methods for synthesizing similar triazole derivatives often involve the use of thioureas or thioamides as precursors, which can be converted into triazoles through various chemical transformations .

Biological Activity and Potential Applications

Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. Although specific biological activity data for 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is limited, its structural features suggest potential applications in pharmaceuticals, particularly in the development of new antimicrobial agents.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-{[4-Allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazideTriazole ring, allyl group, hydrazide moietyPotential antimicrobial activity
5-(Phenyl)-4H-1,2,4-triazol-3-thiolTriazole ring with thiol groupStronger antioxidant activity
1-(Substituted phenyl)-3-methyltriazoleTriazole derivative without hydrazideDifferent biological activity profile

Safety and Handling

This compound is classified as an irritant, indicating the need for appropriate handling and safety precautions when working with it in a laboratory setting .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator